1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Beschreibung
1-Benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a bicyclic carboxamide derivative featuring a 1,8-naphthyridine core substituted with a benzyl group at the 1-position and a 2-(3-methoxyphenyl)ethyl chain at the carboxamide nitrogen. Its structural complexity arises from the naphthyridine scaffold, which allows for diverse functionalization to optimize target binding and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-21-11-5-9-18(15-21)12-14-27-24(29)22-16-20-10-6-13-26-23(20)28(25(22)30)17-19-7-3-2-4-8-19/h2-11,13,15-16H,12,14,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMLGMOHWDGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves nucleophilic substitution reactions.
Attachment of the 3-methoxyphenethyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Formation of the carboxamide group: This step typically involves amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: Reactions such as Suzuki or Heck coupling can be used to introduce various substituents onto the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents, catalysts (such as palladium or copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a probe or tool for studying biological processes, particularly those involving nitrogen-containing heterocycles.
Medicine: Research may explore its potential as a therapeutic agent, given its structural similarity to known bioactive compounds.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular experiments.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several 1,8-naphthyridine-3-carboxamides reported in the literature. Key variations lie in the substituents at the 1-position (benzyl vs. halogenated or alkyl chains) and the carboxamide side chain (arylalkyl vs. cyclohexyl or morpholinoethyl groups). Below is a detailed comparison:
Key Observations:
- Substituent Impact on Activity: 1-Position Modifications: Benzyl or benzyloxy groups (e.g., 19a, 9b) enhance antiviral activity against HIV-1 integrase, likely due to improved hydrophobic interactions with the enzyme’s catalytic site . In contrast, alkyl chains (e.g., 5-chloropentyl in FG160a) favor cannabinoid receptor binding . Carboxamide Side Chain: Arylalkyl groups (e.g., 2-(3-methoxyphenyl)ethyl in the target compound) may improve blood-brain barrier penetration compared to cyclohexyl or morpholinoethyl groups, which are bulkier and more polar .
- Methoxy Group Influence:
The 3-methoxyphenyl group in the target compound’s side chain is structurally analogous to substituents in compound P682-1300 (). Methoxy groups often enhance metabolic stability and solubility compared to halogenated analogues (e.g., 19a’s 3-chloro-4-fluorobenzyl group) .
Physicochemical and Pharmacokinetic Properties
- Solubility: Methoxy-containing derivatives (e.g., target compound, P682-1300) exhibit higher aqueous solubility than halogenated analogues (e.g., 19a) due to reduced hydrophobicity .
- Stability: Compounds with electron-withdrawing groups (e.g., 19a’s chloro/fluoro substituents) show greater metabolic stability in liver microsomes compared to methoxy derivatives .
Biologische Aktivität
1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its naphthyridine core structure, which is known for various pharmacological activities. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.
- Antioxidant Activity : It has been noted for its ability to scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of 1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. The following table summarizes key findings:
| Study | Target | Method | IC50 Value | Observations |
|---|---|---|---|---|
| Study 1 | MAO-B | Enzyme assay | 0.51 μM | Competitive inhibition observed |
| Study 2 | AChE | Enzyme assay | 0.69 μM | Significant reduction in enzyme activity |
| Study 3 | ROS | DCFH-DA assay | N/A | Effective scavenging of ROS |
These studies indicate that the compound exhibits significant inhibitory effects on key enzymes involved in neurodegenerative processes.
Toxicity Studies
In vitro toxicity evaluations using Vero cells indicated that the compound has a favorable safety profile. The results showed that cell viability remained above 80% at concentrations up to 100 μg/mL, suggesting low cytotoxicity at therapeutic doses.
Case Studies
Several case studies have been documented regarding the therapeutic applications of similar compounds within the naphthyridine class. Notably:
- Neuroprotective Effects : One study demonstrated that compounds with similar structures provided neuroprotection in models of Alzheimer's disease by inhibiting AChE and reducing amyloid plaque formation.
- Anti-inflammatory Properties : Another case highlighted the anti-inflammatory effects of naphthyridine derivatives in models of chronic inflammation, suggesting potential applications in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
